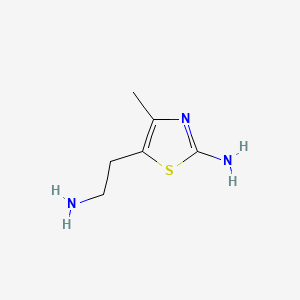

Amthamine

Description

Propriétés

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVRFUVVRXGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162039 | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142437-67-0 | |

| Record name | Amthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142437-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142437670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMTHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4ZJ2D98HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amthamine's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of amthamine, a potent and selective histamine H2 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on this compound's pharmacological profile, including its receptor binding characteristics, functional activity, and downstream signaling pathways.

Core Mechanism of Action: Selective Histamine H2 Receptor Agonism

This compound, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective and potent full agonist at the histamine H2 receptor.[1][2] Its primary mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion.[2]

This compound exhibits a high degree of selectivity for the H2 receptor, with no significant activity at the H1 receptor and only weak antagonist activity at the H3 receptor.[1] This selectivity makes it a valuable tool for studying H2 receptor-mediated effects in various physiological systems.

Quantitative Pharmacological Data

Table 1: In Vitro Potency and Efficacy of this compound

| Preparation | Species | Parameter | Value | Reference |

| Isolated Right Atrium | Guinea Pig | pD2 | 6.72 | |

| Isolated Papillary Muscle | Guinea Pig | pD2 | 6.17 | |

| Isolated Human Atrium | Human | pD2 | 5.38 | |

| Isolated Gastric Fundus | Rat | EC50 | 18.9 µM | |

| CHO cells (cAMP accumulation) | - | pEC50 | Varies with receptor expression |

Table 2: In Vivo Potency of this compound

| Model | Species | Parameter | Value | Reference |

| Conscious Gastric Fistula | Cat | ED50 (gastric acid secretion) | 0.069 µmol/kg/h | |

| Anesthetized Lumen-Perfused Stomach | Rat | ED50 (gastric acid secretion) | 11.69 µmol/kg i.v. | |

| Anesthetized Rat (Vasodepressor Response) | Rat | - | 0.03-3 µmol/kg i.v. |

Signaling Pathways and Functional Selectivity

Activation of the H2 receptor by this compound primarily initiates the Gs-adenylyl cyclase-cAMP pathway. However, emerging evidence suggests that this compound acts as a "balanced" agonist, capable of engaging multiple downstream signaling pathways. Studies have shown that this compound can induce receptor desensitization and internalization, processes often mediated by β-arrestins. While direct β-arrestin recruitment data for this compound is limited, its role in receptor endocytosis suggests an interaction with this pathway. Furthermore, this compound has been shown to induce phosphorylation of extracellular signal-regulated kinases (ERK), indicating its ability to activate pathways beyond cAMP signaling.

Caption: Signaling pathways activated by this compound at the H2 receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a compound for the H2 receptor.

Materials:

-

Cell membranes expressing the histamine H2 receptor.

-

Radioligand (e.g., [³H]-tiotidine).

-

This compound (or other competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol describes a method to measure this compound-induced cAMP production in cells expressing the H2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human histamine H2 receptor.

-

Assay medium (e.g., DMEM).

-

IBMX (a phosphodiesterase inhibitor).

-

This compound.

-

cAMP assay kit (e.g., TR-FRET based).

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-incubate the cells with IBMX to inhibit cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Caption: Workflow for a cAMP accumulation assay.

In Vivo Gastric Acid Secretion in Anesthetized Rats

This protocol provides a method to assess the effect of this compound on gastric acid secretion in an in vivo model.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Surgical instruments.

-

Perfusion pump.

-

Saline solution (0.9% NaCl).

-

pH meter and titration equipment.

-

This compound solution for intravenous administration.

Procedure:

-

Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

-

Cannulate the esophagus and the pylorus to perfuse the stomach.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the perfusate at regular intervals and measure the acid output by titration with NaOH to a neutral pH.

-

After a basal secretion period, administer this compound intravenously as a bolus or continuous infusion.

-

Continue to collect the perfusate and measure the acid output to determine the stimulatory effect of this compound.

-

Analyze the data to determine the dose-response relationship and the ED50 value.

Caption: Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound is a well-characterized, potent, and selective histamine H2 receptor agonist. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to various physiological effects, most notably the stimulation of gastric acid secretion. Evidence also points to its ability to engage other signaling pathways, highlighting the complexity of H2 receptor signaling. The data and protocols presented in this guide provide a valuable resource for researchers investigating the pharmacology of the histamine H2 receptor and the therapeutic potential of selective agonists.

References

- 1. Histamine H2 receptor trafficking: role of arrestin, dynamin, and clathrin in histamine H2 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new potent and selective histamine H2 receptor agonist this compound as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of antagonist affinities for the human histamine H2 receptor | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Amthamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Amthamine dihydrobromide, a potent and selective histamine H2 receptor agonist. This document details the chemical synthesis, including a step-by-step experimental protocol, and summarizes key quantitative data. Furthermore, it elucidates the primary and secondary signaling pathways activated by this compound upon binding to the H2 receptor, visualized through detailed diagrams.

Introduction

This compound, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a crucial pharmacological tool for studying the physiological and pathological roles of the histamine H2 receptor. Its high selectivity makes it a valuable research compound for investigating gastric acid secretion, cardiac function, and neurological processes mediated by this receptor.[1] This guide serves as a technical resource for researchers and drug development professionals, offering detailed methodologies and data to support further investigation and application of this compound.

Synthesis of this compound Dihydrobromide

The synthesis of this compound dihydrobromide is based on the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. The following protocol is a detailed representation of the likely synthetic route, constructed from established chemical principles and analogous procedures for 2-aminothiazole synthesis.

Experimental Protocol

Step 1: Synthesis of 1-chloro-3-(phthalimido)propan-2-one (Intermediate 1)

-

To a solution of 1,3-dichloroacetone (1 equivalent) in N,N-dimethylformamide (DMF), add potassium phthalimide (1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-3-(phthalimido)propan-2-one.

Step 2: Synthesis of 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole (Intermediate 2)

-

Reflux a mixture of 1-chloro-3-(phthalimido)propan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol for 4 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate and wash with cold ethanol to obtain 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole hydrochloride.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate to yield the free base.

Step 3: Synthesis of this compound

-

To a solution of 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Filter the resulting precipitate (phthalhydrazide) and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane.

-

Basify the aqueous layer with a sodium hydroxide solution and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound free base.

Step 4: Formation of this compound Dihydrobromide

-

Dissolve the this compound free base in ethanol.

-

Add a solution of hydrobromic acid in acetic acid dropwise with stirring.

-

The dihydrobromide salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol and then ether, and dry under vacuum to obtain this compound dihydrobromide.

Quantitative Data

The following table summarizes the key quantitative data for this compound dihydrobromide.

| Property | Value |

| Chemical Formula | C6H11N3S · 2HBr |

| Molecular Weight | 319.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 238-240 °C |

| Purity (by HPLC) | ≥99% |

| Solubility | Soluble in water (to 100 mM) |

| ¹H NMR (D₂O) | δ 2.35 (s, 3H, CH₃), 2.95 (t, 2H, CH₂), 3.30 (t, 2H, CH₂) |

Signaling Pathways of this compound

This compound exerts its biological effects by activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades.

Primary Signaling Pathway: Gs-cAMP Pathway

The canonical signaling pathway for the H2 receptor involves its coupling to a stimulatory G-protein (Gs).

References

Amthamine's Affinity for the Histamine H2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of amthamine for the histamine H2 receptor. It includes a compilation of quantitative binding data, a detailed experimental protocol for a representative radioligand binding assay, and visualizations of the associated signaling pathway and experimental workflow.

Core Data: this compound-H2 Receptor Binding Affinity

This compound is a potent and selective agonist for the histamine H2 receptor.[1] Its binding affinity has been characterized across different species and experimental systems. The following table summarizes key quantitative data, distinguishing between direct binding assays (Ki, Kd) and functional assays (pD2, EC50, IC50).

| Parameter | Value | Species | Assay System | Reference |

| pKi | 5.2 | Human | Displacement of [125I]iodoaminopotentidine from CHO cells expressing the human H2 receptor | [2] |

| Ki | 6309.57 nM | Human | Calculated from pKi | [2] |

| pKd | 4.94 | Rat | Radioligand binding with [125I]iodoaminopotentidine in CHO cells | [2] |

| Kd | 11481.54 nM | Rat | Calculated from pKd | [2] |

| pD2 | 6.21 | Guinea Pig | Functional assay on the isolated right atrium | |

| EC50 | 18.9 µM | Rat | Functional assay on the isolated gastric fundus | |

| IC50 | 1.8 x 10⁻⁸ M | Human | Inhibition of SAC-induced p40 production in whole blood | |

| IC50 | 1.4 x 10⁻⁸ M | Human | Inhibition of SAC-induced p70 production in whole blood | |

| IC50 | 0.4 µM | Human | Inhibition of eosinophil degranulation |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the H2 receptor is commonly achieved through competitive radioligand binding assays. This section outlines a representative protocol.

Objective:

To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human or other species' histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity H2 receptor antagonist, such as [³H]tiotidine or [¹²⁵I]iodoaminopotentidine.

-

Competitor: this compound.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 µM tiotidine or ranitidine).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the H2 receptor to an appropriate density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane suspension to designated wells.

-

Non-specific Binding: Add binding buffer, the radioligand, the cell membrane suspension, and a high concentration of the non-specific binding control to designated wells.

-

Competition Binding: Add binding buffer, the radioligand, the cell membrane suspension, and serial dilutions of this compound to the remaining wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

-

Calculate Ki:

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

Amthamine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective histamine H₂ receptor agonist.[1][2][3] Its selectivity for the H₂ receptor makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor subtype, particularly in gastric acid secretion and cardiovascular function.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Pharmacodynamics

This compound exerts its effects primarily by binding to and activating histamine H₂ receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Receptor Affinity and Potency

This compound is a full agonist at the histamine H₂ receptor, with a potency slightly greater than or comparable to histamine in various in vitro and in vivo models. It demonstrates high selectivity for the H₂ receptor with no significant activity at H₁ receptors and only weak agonist activity at H₃ receptors.

Table 1: In Vitro Potency and Efficacy of this compound at Histamine H₂ Receptors

| Preparation | Parameter | Value | Reference |

| Guinea Pig Right Atrium (spontaneously beating) | pD₂ | 6.72 | |

| Guinea Pig Right Atrium | pD₂ | 6.21 | |

| Guinea Pig Papillary Muscle (electrically driven) | pD₂ | 6.17 | |

| Human Atrium (electrically driven) | pD₂ | 5.38 | |

| Rat Isolated Gastric Fundus | EC₅₀ | 18.9 µmol/L |

Table 2: In Vivo Potency of this compound on Gastric Acid Secretion

| Species | Model | Parameter | Value | Reference |

| Conscious Cat | Gastric Fistula | ED₅₀ | 0.069 µmol/kg/h | |

| Anesthetized Rat | Lumen-perfused Stomach | ED₅₀ | 11.69 µmol/kg (i.v.) |

Cardiovascular Effects

In addition to its effects on gastric secretion, this compound exhibits cardiovascular effects mediated by H₂ receptor activation. It can induce positive inotropic and chronotropic effects in the heart. However, at higher doses, this compound can also interact with the adrenergic system, causing vasopressor responses and tachycardia that are not solely mediated by H₂ receptors.

Signaling Pathway

The activation of the histamine H₂ receptor by this compound initiates a Gαs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels. This signaling pathway is responsible for the diverse physiological responses mediated by the H₂ receptor.

Caption: this compound-induced Histamine H₂ Receptor Signaling Pathway.

Pharmacokinetics

Absorption

Histamine H₂ receptor agonists are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. The oral bioavailability of this class of drugs ranges from 50% to 70%.

Distribution

Specific data on the protein binding and volume of distribution for this compound are not available. For other H₂ receptor antagonists, protein binding is relatively low. For instance, famotidine has a protein binding of approximately 15% to 20%.

Metabolism

The metabolism of this compound has not been explicitly studied. However, as a thiazole-containing compound, it is plausible that it undergoes metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic pathways for the thiazole ring include epoxidation, S-oxidation, and N-oxidation. Furthermore, given its structural similarity to histamine, this compound may also be a substrate for histamine N-methyltransferase (HMT) and diamine oxidase (DAO), the primary enzymes involved in histamine catabolism.

Caption: Predicted Metabolic Pathways of this compound.

Excretion

Histamine H₂ receptor agonists are primarily eliminated via the kidneys. The elimination half-life for this class of drugs is typically short, ranging from 1 to 3 hours.

Table 3: Predicted Pharmacokinetic Parameters of this compound (based on analogy with other H₂ receptor agonists)

| Parameter | Predicted Value/Characteristic | Reference |

| Oral Bioavailability | 50 - 70% | |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 - 3 hours | |

| Elimination Half-life (t₁/₂) | 1 - 3 hours | |

| Primary Route of Elimination | Renal |

Disclaimer: The pharmacokinetic data presented in Table 3 are not based on direct experimental measurements for this compound but are estimations derived from the known properties of the class of histamine H₂ receptor agonists.

Experimental Protocols

In Vitro Guinea Pig Atrium Assay for H₂ Receptor Agonist Activity

This assay is a classical method for evaluating the potency and efficacy of H₂ receptor agonists.

-

Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O₂ and 5% CO₂.

-

Experimental Setup: The atria are allowed to beat spontaneously, and the heart rate is recorded isometrically.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

-

Data Analysis: The increase in heart rate is measured, and the pD₂ value (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is calculated to determine the potency.

Caption: Workflow for In Vitro Guinea Pig Atrium Assay.

In Vivo Rat Gastric Acid Secretion Assay

This in vivo model assesses the effect of H₂ receptor agonists on gastric acid production.

-

Animal Preparation: Male Wistar rats are anesthetized. The stomach is exposed, and a double-lumen cannula is inserted to allow for continuous perfusion.

-

Perfusion: The stomach is perfused with saline at a constant rate. The perfusate is collected, and its acidity is continuously monitored with a pH electrode.

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses.

-

Data Analysis: The increase in gastric acid secretion is measured, and the ED₅₀ value (the dose that produces 50% of the maximal response) is determined.

Conclusion

This compound is a potent and selective histamine H₂ receptor agonist that serves as a critical tool in pharmacological research. Its pharmacodynamic profile is well-characterized, demonstrating high efficacy and selectivity for the H₂ receptor. While specific pharmacokinetic data for this compound are lacking, its properties can be reasonably inferred from the broader class of H₂ receptor agonists. This guide provides a comprehensive overview of the current knowledge on this compound, highlighting its mechanism of action, potency, and potential metabolic pathways, to aid researchers and drug development professionals in their endeavors. Further studies are warranted to definitively elucidate the pharmacokinetic profile of this compound.

References

- 1. The new potent and selective histamine H2 receptor agonist this compound as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrobromide | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Positive inotropic activity of the novel histamine H2-receptor agonist, this compound, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Amthamine: A Potent and Selective Histamine H₂ Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective agonist for the histamine H₂ receptor. Its discovery and characterization have provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H₂ receptor, particularly in gastric acid secretion and cardiovascular function. This technical guide delves into the core structure-activity relationships (SAR) of this compound and its analogues, providing a comprehensive overview of the structural determinants for its affinity and activity at histamine receptor subtypes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support further research and drug development endeavors in this area.

Core Structure-Activity Relationships of this compound and its Analogues

The SAR of this compound and its derivatives has been primarily elucidated through systematic modifications of its thiazole and ethylamine moieties. The foundational work by Eriks et al. laid the groundwork for understanding the key structural features governing its potent and selective H₂ agonism.[1]

The Thiazole Ring System

The 2-aminothiazole core is a critical pharmacophore for H₂ receptor activation. Key observations include:

-

2-Amino Group: While not essential for H₂ receptor stimulation in the broader 5-(2-aminoethyl)thiazole series, the presence of the 2-amino group in this compound contributes to its high potency.[1] This suggests that for this series of compounds, the thiazole nucleus can accept a proton from the receptor's active site to initiate stimulation, a different mechanism compared to histamine.[1]

-

Substitution at the 4-position: Small alkyl substitutions at the 4-position of the thiazole ring are well-tolerated and can influence potency. This compound, with a methyl group at this position, was found to be the most potent full H₂ agonist in a series of substituted 4- and 5-(2-aminoethyl)thiazoles, being slightly more potent than histamine itself.[1]

The Ethylamine Side Chain

The 2-aminoethyl side chain at the 5-position of the thiazole ring is crucial for agonist activity, mimicking the endogenous ligand histamine. Modifications to this chain generally lead to a decrease in potency.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds at the four histamine receptor subtypes.

Table 1: Functional Activity of this compound and Histamine at Histamine Receptors

| Compound | Receptor | Preparation | Parameter | Value | Reference |

| This compound | H₂ | Guinea pig right atrium | pD₂ | 6.21 | [1] |

| Histamine | H₂ | Guinea pig right atrium | pD₂ | ~6.0 | |

| This compound | H₃ | Guinea pig right atrium | pD₂ | 4.70 (weak agonist) | |

| This compound | H₂ | Rat isolated gastric fundus | EC₅₀ (µmol/L) | 18.9 | |

| This compound | H₂ | Conscious cats with gastric fistula | ED₅₀ (µmol/kg/h) | 0.069 | |

| This compound | H₂ | Anaesthetized rats with lumen-perfused stomach | ED₅₀ (µmol/kg i.v.) | 11.69 | |

| This compound | H₂ | Spontaneously beating guinea-pig atria | pD₂ | 6.72 | |

| This compound | H₂ | Electrically driven guinea-pig papillary muscle | pD₂ | 6.17 | |

| This compound | H₂ | Human atrium | pD₂ | 5.38 |

Table 2: Binding Affinity of this compound at the Human Histamine H₂ Receptor

| Compound | Receptor | Preparation | Parameter | Value (nM) | Reference |

| This compound | H₂ | CHO cells expressing human H₂ receptor | Kᵢ | 11481.54 (pKd 4.94) |

Histamine Receptor Signaling Pathways

This compound, as a histamine H₂ receptor agonist, primarily activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).

References

Amthamine: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical properties and solubility of amthamine, a potent and selective histamine H2 receptor agonist. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and formulation.

Core Chemical Properties

This compound is a thiazole derivative with a primary aminoethyl side chain. Its chemical characteristics are fundamental to its biological activity and pharmacokinetic profile. The following tables summarize the key chemical properties of both this compound free base and its commonly used dihydrobromide salt.

Table 1: Chemical Properties of this compound (Free Base)

| Property | Value | Source |

| IUPAC Name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine | [1] |

| Chemical Formula | C₆H₁₁N₃S | [1][2] |

| Molecular Weight | 157.24 g/mol | [2] |

| XLogP | 0.4 | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Table 2: Chemical Properties of this compound Dihydrobromide

| Property | Value | Source |

| IUPAC Name | 2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide | |

| Chemical Formula | C₆H₁₁N₃S·2HBr | |

| Molecular Weight | 319.06 g/mol | |

| Form | Solid | |

| Color | Off-white | |

| Purity | ≥98% (HPLC), >99% |

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. The dihydrobromide salt exhibits good aqueous solubility.

Table 3: Solubility of this compound and its Dihydrobromide Salt

| Solvent | Form | Solubility | Source |

| Water | Dihydrobromide | Soluble to 100 mM | |

| Water | Dihydrobromide | 27 mg/mL | |

| DMSO | Dihydrobromide | 83.33 mg/mL (requires sonication) | |

| PBS (pH 7.2) | Free Base | ~10 mg/mL | |

| Ethanol | Free Base | ~10 mg/mL | |

| DMSO | Free Base | ~20 mg/mL |

Experimental Protocols

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in an aqueous medium (e.g., water, phosphate-buffered saline).

2. Materials:

- This compound (or its dihydrobromide salt)

- Aqueous solvent (e.g., deionized water, PBS pH 7.2)

- Scintillation vials or other suitable containers

- Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)

- Centrifuge

- Syringe filters (e.g., 0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

- Analytical balance

3. Procedure:

- An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent.

- The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) to allow for equilibration. The shaking should be continuous for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After the incubation period, the samples are removed from the shaker and allowed to stand to allow for the settling of undissolved solid.

- The suspension is then centrifuged at a high speed to pellet the remaining solid.

- An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.

- The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be prepared to accurately quantify the solubility.

- The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway

This compound functions as a selective agonist for the histamine H2 receptor. The activation of this G-protein coupled receptor initiates a well-defined intracellular signaling cascade.

Caption: this compound activation of the Histamine H2 receptor signaling pathway.

This technical guide provides a foundational understanding of the chemical properties and solubility of this compound, essential for its application in scientific research and drug development. For specific experimental applications, it is recommended to verify these properties with batch-specific data from the supplier.

References

Amthamine: A Technical Guide for Researchers

Amthamine is a potent and selective histamine H₂ receptor agonist, making it a valuable pharmacological tool for research in various physiological systems. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and experimental applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, with the chemical name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine, is a structural analogue of histamine.[1] It is commonly available as a dihydrobromide salt for research purposes.

| Property | Value | Source |

| CAS Number | 142437-67-0 | [1] |

| Molecular Formula | C₆H₁₁N₃S | [1] |

| Molecular Weight | 157.24 g/mol | |

| CAS Number (Dihydrobromide) | 142457-00-9 | |

| Molecular Weight (Dihydrobromide) | 319.06 g/mol |

Mechanism of Action: Histamine H₂ Receptor Agonism

This compound exerts its biological effects by selectively binding to and activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). Activation of the H₂ receptor is known to trigger multiple intracellular signaling cascades.

Canoncial Gs-cAMP Signaling Pathway

The primary and most well-characterized pathway involves the coupling of the H₂ receptor to the stimulatory G-protein (Gs). This initiates a cascade of events:

-

Gsα subunit activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

PKA then phosphorylates various downstream target proteins, resulting in a cellular response.

Alternative Signaling Pathways

Recent studies have indicated that H₂ receptor activation can also lead to the stimulation of other signaling pathways, demonstrating the complexity of its function. These include:

-

Phospholipase C (PLC) Pathway : The H₂ receptor has been shown to activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

MAPK/ERK Pathway : Activation of the H₂ receptor by agonists like this compound can also induce the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is often associated with the regulation of gene expression and cell proliferation.

Experimental Protocols

This compound has been instrumental in elucidating the role of the H₂ receptor in various physiological processes. Below are summaries of experimental protocols where this compound has been utilized.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from studies investigating the secretagogue effects of this compound.

Objective: To measure the dose-dependent effect of intravenously administered this compound on gastric acid secretion in anesthetized rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthesia

-

Saline solution (0.9% NaCl)

-

This compound solutions of varying concentrations

-

pH meter and titration equipment

-

Peristaltic pump

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Anesthesia is induced with urethane.

-

A tracheal cannula is inserted to ensure a clear airway.

-

The stomach is exposed via a midline laparotomy.

-

A double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured.

-

The stomach is perfused with saline at a constant rate using a peristaltic pump.

-

The perfusate is collected at regular intervals (e.g., 15 minutes), and the volume is measured.

-

The acidity of the collected perfusate is determined by titration with NaOH to a pH of 7.0.

-

After a basal secretion period, this compound is administered intravenously in increasing doses.

-

Gastric acid output is calculated and expressed as μmol H⁺ per unit of time.

In Vitro Vasodilation Studies in Rat Cerebral Arteries

This protocol is based on research demonstrating the vasodilatory effects of this compound.

Objective: To assess the effect of this compound on the myogenic tone of isolated rat cerebral arteries.

Materials:

-

Male Sprague-Dawley rats

-

Pressurized myograph system

-

Physiological salt solution (PSS)

-

This compound solutions

-

Microdissection tools

Procedure:

-

Rats are euthanized, and the brain is rapidly removed and placed in ice-cold PSS.

-

Segments of cerebral arteries are carefully dissected.

-

An artery segment is mounted on two glass cannulas in the myograph chamber and pressurized.

-

The chamber is superfused with PSS at 37°C and gassed with a mixture of O₂ and CO₂.

-

The vessel is allowed to develop spontaneous myogenic tone.

-

Once a stable myogenic tone is achieved, cumulative concentrations of this compound are added to the superfusion solution.

-

Changes in the internal diameter of the artery are recorded and used to calculate the percentage of vasodilation.

Quantitative Data

This compound's potency has been quantified in various experimental models.

| Parameter | Species/Model | Value | Source |

| ED₅₀ (Gastric Acid Secretion) | Conscious Cats (gastric fistula) | 0.069 µmol/kg/h | |

| ED₅₀ (Gastric Acid Secretion) | Anesthetized Rats (lumen-perfused stomach) | 11.69 µmol/kg i.v. | |

| EC₅₀ (Gastric Acid Secretion) | Rat Isolated Gastric Fundus | 18.9 µmol/L | |

| pA₂ (Famotidine vs. This compound) | Human Myocardium | 7.21 |

Note: ED₅₀ (Median Effective Dose) refers to the dose that produces 50% of the maximal response in vivo. EC₅₀ (Median Effective Concentration) is the concentration that produces 50% of the maximal response in vitro. The pA₂ value is a measure of the affinity of an antagonist for its receptor.

Conclusion

This compound is a highly selective and potent H₂ receptor agonist that serves as an invaluable tool for investigating the physiological and pathophysiological roles of the histamine H₂ receptor. Its well-characterized effects on gastric acid secretion and vascular tone, coupled with its utility in probing H₂ receptor signaling pathways, make it a staple compound in gastrointestinal and cardiovascular research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

The Historical Development of Amthamine: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Histamine H2 Receptor Agonist

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective histamine H2 receptor agonist that has played a crucial role in the pharmacological characterization of the H2 receptor.[1] Its development in the early 1990s provided researchers with a valuable tool to investigate the physiological and pathophysiological roles of H2 receptors, particularly in gastric acid secretion and cardiovascular function. This technical guide provides a comprehensive overview of the historical development of this compound, its pharmacological properties, the experimental protocols used for its characterization, and the key signaling pathways it activates.

Discovery and Synthesis

The development of this compound arose from structure-activity relationship (SAR) studies aimed at designing potent and selective H2 receptor agonists. These efforts were built upon the foundational understanding of the pharmacophore required for H2 receptor activation.

Plausible Synthetic Pathway for this compound:

Caption: Plausible synthetic route for this compound.

Pharmacological Profile: A Potent and Selective H2 Agonist

This compound is characterized by its high potency and selectivity for the histamine H2 receptor. Numerous studies have demonstrated its ability to elicit H2 receptor-mediated responses in a variety of in vitro and in vivo models, with minimal activity at H1 and H3 receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Preparation | Parameter | Value | Reference |

| Guinea Pig Right Atrium (spontaneously beating) | pD2 | 6.72 | [2] |

| Guinea Pig Papillary Muscle (electrically driven) | pD2 | 6.17 | [2] |

| Human Atrium | pD2 | 5.38 | |

| Rat Isolated Gastric Fundus | EC50 | 18.9 µM |

Table 2: In Vivo Potency of this compound

| Animal Model | Parameter | Value | Reference |

| Conscious Cats (gastric fistula) | ED50 | 0.069 µmol/kg/h | |

| Anesthetized Rats (lumen-perfused stomach) | ED50 | 11.69 µmol/kg (i.v.) |

Table 3: Antagonist Affinity against this compound-Induced Responses

| Antagonist | Preparation | Parameter | Value | Reference |

| Ranitidine | Guinea Pig Atria | pA2 | 6.46 | |

| Ranitidine | Guinea Pig Papillary Muscle | pA2 | 6.25 | |

| Famotidine | Anesthetized Rat (vasodepressor response) | - | Antagonized response |

Experimental Protocols

The characterization of this compound as an H2 agonist has relied on a range of well-established experimental protocols. Below are detailed methodologies for some of the key experiments cited.

Isolated Guinea Pig Atrium Assay for H2 Receptor Agonist Activity

This in vitro assay is a classic method for quantifying the chronotropic effects of H2 receptor agonists.

Experimental Workflow:

Caption: Workflow for the isolated guinea pig atrium assay.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free from the ventricles and suspended in an organ bath.

-

Organ Bath Conditions: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 32-37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

Data Acquisition: The spontaneous beating rate of the atria is recorded using an isometric force transducer connected to a data acquisition system.

-

Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

-

Data Analysis: The increase in heart rate is plotted against the logarithm of the this compound concentration. The pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of the maximal response), is calculated to quantify the potency of the agonist.

Anesthetized Rat Gastric Acid Secretion Assay

This in vivo model is used to assess the secretagogue activity of H2 receptor agonists on gastric acid production.

Experimental Workflow:

Caption: Workflow for the anesthetized rat gastric acid secretion assay.

Methodology:

-

Animal Preparation: Rats are anesthetized (e.g., with urethane), and the trachea is cannulated to ensure a clear airway. A jugular vein is cannulated for intravenous drug administration.

-

Stomach Perfusion: The stomach is exposed, and a double-lumen cannula is inserted through the esophagus and secured at the pylorus. The stomach is continuously perfused with saline.

-

Sample Collection and Analysis: The gastric perfusate is collected at regular intervals. The acidity of the collected samples is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

Experimental Procedure: After a period of basal acid secretion measurement, this compound is administered intravenously as a bolus injection or continuous infusion.

-

Data Analysis: The acid output is calculated and expressed as µmol H+/min. Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is determined.

Signaling Pathways

This compound, as a histamine H2 receptor agonist, exerts its cellular effects by activating a well-defined signal transduction pathway. The H2 receptor is a Gs protein-coupled receptor (GPCR).

The H2 Receptor-Mediated Signaling Cascade

Upon binding of this compound to the H2 receptor, the following signaling cascade is initiated:

Caption: H2 receptor signaling pathway activated by this compound.

Mechanism of Action:

-

Receptor Binding: this compound binds to the extracellular domain of the H2 receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the activity of adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream effector proteins, ultimately leading to the characteristic physiological response, such as the stimulation of the proton pump (H+/K+-ATPase) in gastric parietal cells, resulting in increased gastric acid secretion.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the study of the histamine H2 receptor. Its high potency and selectivity have allowed for the precise elucidation of H2 receptor-mediated physiological processes. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of histamine pharmacology. The continued use of this compound and similar agonists will undoubtedly contribute to further advancements in our understanding of H2 receptor function and the development of novel therapeutics.

References

- 1. The new potent and selective histamine H2 receptor agonist this compound as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium using an irreversible H2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Amthamine: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of Amthamine, a potent and selective histamine H2 receptor agonist. This compound, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, has served as a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H2 receptor. This guide details its synthesis, pharmacological properties, selectivity profile, and the key experimental methodologies used in its initial characterization. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The discovery of distinct histamine receptor subtypes has been pivotal in understanding the diverse physiological roles of histamine. The histamine H2 receptor, in particular, is a key mediator of gastric acid secretion and also plays roles in cardiovascular and immune responses. The development of selective agonists for these receptors is crucial for their pharmacological characterization. This compound emerged from structure-activity relationship studies as a potent and selective agonist for the histamine H2 receptor, demonstrating greater potency and selectivity compared to earlier compounds like dimaprit.[1] Its discovery provided researchers with a more refined tool to explore the functions of the H2 receptor.

Synthesis of this compound

This compound, or 2-amino-5-(2-aminoethyl)-4-methylthiazole, can be synthesized through a multi-step process. A general and efficient method for the synthesis of the 2-aminothiazole core involves the Hantzsch thiazole synthesis.

A plausible synthetic route is outlined below:

-

Formation of a Haloketone Intermediate: The synthesis can commence with the bromination of a suitable keto-ester, such as ethyl acetoacetate, to yield an α-haloketone.

-

Cyclization with Thiourea: The resulting α-haloketone is then reacted with thiourea in a cyclization reaction to form the 2-aminothiazole ring. This reaction is a classic Hantzsch thiazole synthesis.

-

Functional Group Manipulation: The ester group on the thiazole ring can then be reduced, for example using lithium aluminum hydride, to the corresponding alcohol.

-

Introduction of the Aminoethyl Side Chain: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a protected amine, such as phthalimide.

-

Deprotection: Finally, deprotection of the amine, for instance by treatment with hydrazine, yields this compound.

Pharmacological Characterization

This compound has been extensively characterized through a variety of in vitro and in vivo pharmacological assays to determine its potency, efficacy, and selectivity for the histamine H2 receptor.

Receptor Binding Affinity and Selectivity

The affinity of this compound for histamine receptors is typically determined using radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The selectivity of this compound for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4) is a key feature.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| H2 | [3H]-Tiotidine | Guinea Pig Cerebral Cortex Membranes | ~20 | [2][3] |

| H1 | [3H]-Pyrilamine | - | >10,000 (No significant affinity) | [4] |

| H3 | - | - | Weak agonist activity (pD2 = 4.70) | [4] |

| H4 | [3H]-Histamine | hH4R-expressing cells | Weak affinity |

Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) of this compound for different histamine receptor subtypes. Lower Ki values indicate higher binding affinity.

In Vitro Functional Activity

The agonist activity of this compound at the H2 receptor has been demonstrated in various isolated tissue preparations.

| Preparation | Parameter Measured | Agonist | pD2 / EC50 | Efficacy | Reference |

| Guinea Pig Right Atrium | Increase in heart rate | This compound | 6.72 (pD2) | Full Agonist | |

| Guinea Pig Papillary Muscle | Increase in contractility | This compound | 6.17 (pD2) | Full Agonist | |

| Human Atrium | Increase in contractility | This compound | 5.38 (pD2) | Full Agonist | |

| Rat Isolated Gastric Fundus | Secretagogue activity | This compound | 18.9 µmol/l (EC50) | Full Agonist |

Table 2: In Vitro Functional Potency and Efficacy of this compound. pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

In Vivo Activity

In vivo studies have confirmed the potent stimulatory effect of this compound on gastric acid secretion.

| Animal Model | Parameter Measured | Route of Administration | ED50 | Reference |

| Conscious Cats (gastric fistula) | Gastric Acid Secretion | i.v. infusion | 0.069 µmol/kg/h | |

| Anesthetized Rats (lumen-perfused stomach) | Gastric Acid Secretion | i.v. | 11.69 µmol/kg |

Table 3: In Vivo Potency of this compound on Gastric Acid Secretion. ED50 is the dose required to produce 50% of the maximal response.

Experimental Protocols

Radioligand Binding Assay for H2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Materials:

-

Membrane preparation from guinea pig cerebral cortex (or cells expressing recombinant H2 receptors).

-

[3H]-Tiotidine (radiolabeled antagonist).

-

This compound (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-Tiotidine.

-

Incubations are typically carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine).

-

Calculate the specific binding at each concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Tiotidine).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation in H2R-Expressing Cells

Objective: To measure the ability of this compound to stimulate cyclic AMP (cAMP) production via the H2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H2 receptor.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

Protocol:

-

Seed the H2R-expressing cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Stimulate the cells with various concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 and maximal response (Emax) from the dose-response curve.

In Vivo Gastric Acid Secretion in Anesthetized Rats

Objective: To evaluate the in vivo potency of this compound to stimulate gastric acid secretion.

Protocol:

-

Anesthetize male Wistar rats (e.g., with urethane).

-

Surgically prepare the animals by ligating the pylorus and inserting a cannula into the stomach through the esophagus for perfusion.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

-

Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

After a basal collection period, administer this compound intravenously at different doses.

-

Continue to collect and analyze the gastric effluent to determine the effect of this compound on acid secretion.

-

Calculate the total acid output and construct a dose-response curve to determine the ED50.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like this compound initiates a cascade of intracellular events leading to a physiological response.

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Functional Assay

The following diagram illustrates the general workflow for an in vitro functional assay to characterize this compound's activity.

Caption: In Vitro Functional Assay Workflow.

Conclusion

This compound has been instrumental in advancing our understanding of the pharmacology of the histamine H2 receptor. Its high potency and selectivity have made it a standard tool for in vitro and in vivo studies. This technical guide has provided a detailed overview of its discovery, synthesis, and initial characterization, offering valuable information for researchers in pharmacology and drug development. The provided experimental protocols and visualizations serve as a practical resource for the scientific community.

References

- 1. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of 3H-tiotidine to histamine H2 receptors in guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

Amthamine's Role in Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine, a potent and selective histamine H2 receptor agonist, serves as a critical tool in elucidating the intricate signaling cascades initiated by H2 receptor activation. This technical guide provides a comprehensive overview of the molecular mechanisms modulated by this compound, with a focus on its canonical and non-canonical signaling pathways. We delve into the primary Gs-adenylyl cyclase-cAMP pathway and explore the nuanced crosstalk with other critical cellular signaling networks, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, this guide details this compound's influence on intracellular calcium levels and its emerging role in STAT1 phosphorylation. Quantitative data on this compound's activity are presented for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate further research in this domain. Visualizations of the signaling pathways and experimental workflows are rendered using the DOT language to offer a clear and concise representation of the complex biological processes.

Introduction

This compound, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective agonist for the histamine H2 receptor (H2R).[1] Its selectivity and potency, which is comparable to or slightly greater than histamine itself, make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H2 receptor.[1][2] The activation of H2 receptors by agonists like this compound is integral to various cellular responses, most notably the regulation of gastric acid secretion.[3] However, its influence extends to a multitude of other cellular processes, including smooth muscle relaxation, cardiac chronotropy and inotropy, and modulation of inflammatory responses.[4]

This guide will explore the downstream signaling events triggered by this compound binding to the H2 receptor, providing a detailed examination of the molecular players and their interactions.

Core Mechanism of Action: The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary and most well-established signaling pathway activated by this compound upon binding to the H2 receptor is the Gs protein-coupled pathway. This cascade leads to the production of the second messenger cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets and elicit a cellular response.

Figure 1: Canonical this compound-H2R-Gs Signaling Pathway.

Crosstalk with other Signaling Pathways

Recent evidence indicates that this compound-induced H2R activation initiates a more complex signaling network than previously understood, involving significant crosstalk with other major signaling pathways.

MAPK/ERK Pathway

This compound has been shown to stimulate the Ras/MEK/ERK (MAPK) pathway in various cell types, including HEK293T cells expressing the H2R. This activation can have implications for cell proliferation and differentiation. Interestingly, this activation appears to be linked to the modulation of the PI3K/Akt pathway.

PI3K/Akt Pathway

Studies have revealed an inverse relationship between the PI3K/Akt/mTOR pathway and the Ras/MEK/ERK pathway upon H2R stimulation by this compound. This compound has been observed to inhibit the PI3K/Akt/mTOR signaling cascade, and this inhibition is necessary for the robust activation of the ERK pathway. This crosstalk highlights a sophisticated regulatory mechanism controlling cellular outcomes like proliferation.

Figure 2: Crosstalk between PI3K/Akt and MAPK/ERK pathways.

Intracellular Calcium Signaling

While the histamine H1 receptor is classically associated with Gq-protein coupling and subsequent increases in intracellular calcium ([Ca2+]i) via phospholipase C (PLC) and inositol trisphosphate (IP3), the role of the H2 receptor in calcium signaling is more nuanced. Some studies suggest that H2 receptor activation can lead to a sustained influx of extracellular calcium, although the initial release from intracellular stores is primarily H1-mediated. This suggests a potential for this compound to indirectly modulate intracellular calcium levels, possibly through downstream effectors of the cAMP pathway or through receptor crosstalk.

STAT1 Phosphorylation

Emerging research has implicated histamine in the regulation of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation. Studies have shown that both H1 and H2 receptors are involved in augmenting STAT1 phosphorylation. This compound, as an H2 receptor agonist, has been used to demonstrate the contribution of this receptor subtype to the phosphorylation of STAT1. This finding suggests a role for this compound in modulating immune responses and inflammatory processes where STAT1 signaling is crucial.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound's activity across different experimental models.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/Model | Tissue/Cell Type | Value | Reference(s) |

| pD2 | Guinea Pig | Right Atrium | 6.21 | |

| pD2 | Guinea Pig | Spontaneously Beating Atria | 6.72 | |

| pD2 | Guinea Pig | Papillary Muscle | 6.17 | |

| pD2 | Human | Atrium | 5.38 | |

| EC50 | Rat | Isolated Gastric Fundus | 18.9 µmol/l | |

| ED50 | Cat | Conscious with Gastric Fistula | 0.069 µmol/kg/h | |

| ED50 | Rat | Anesthetized with Lumen-Perfused Stomach | 11.69 µmol/kg i.v. |

Table 2: Receptor Specificity of this compound

| Receptor Subtype | Activity | pD2/Affinity | Reference(s) |

| H1 | No affinity/activity | - | |

| H2 | Full Agonist | 6.21 (guinea pig atrium) | |

| H3 | Weak Agonist | 4.70 |

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the this compound-induced increase in intracellular cAMP levels in cells expressing the H2 receptor.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For transient transfection, seed cells in 24-well plates and transfect with a plasmid encoding the human H2 receptor using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.

-

-

Assay Procedure:

-

Wash the cells twice with serum-free DMEM containing 25 mM HEPES (pH 7.4) and pre-incubate with 0.3-1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 3-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for 7-10 minutes at 37°C.

-

Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.

-

Neutralize the lysates and determine the cAMP concentration using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

Figure 3: Workflow for cAMP Accumulation Assay.

Western Blot for ERK and Akt Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ERK and Akt in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture HEK293T cells (or other suitable cell lines) expressing the H2 receptor as described in section 5.1.

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal phosphorylation levels.

-

Treat the cells with this compound at the desired concentration and for various time points.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.

-

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) following this compound stimulation using a fluorescent calcium indicator.

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Wash the cells with a physiological salt solution (PSS) containing (in mM): 150 NaCl, 6 KCl, 1.5 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, by incubating them in PSS containing the dye for 30-60 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with PSS.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells by switching to a perfusion solution containing this compound.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes).

-

The change in fluorescence is proportional to the change in [Ca2+]i.

-

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex signaling networks downstream of the histamine H2 receptor. While its primary mode of action is through the canonical Gs-cAMP-PKA pathway, its influence extends to the MAPK/ERK and PI3K/Akt pathways, as well as intracellular calcium modulation and STAT1 phosphorylation. The intricate crosstalk between these pathways underscores the sophisticated regulatory mechanisms that govern cellular responses to H2 receptor activation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in cellular signaling and to explore its therapeutic potential in various physiological and pathological contexts. The continued study of this compound will undoubtedly yield further insights into the diverse functions of the histamine H2 receptor in health and disease.

References

- 1. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cardiac pharmacology of the new histamine H2-receptor agonist this compound: comparisons with histamine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new potent and selective histamine H2 receptor agonist this compound as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application